![molecular formula C17H20N2O3S B5466304 (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5466304.png)
(3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol
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Overview
Description
(3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its interaction with the GPR35 receptor. When this compound binds to the GPR35 receptor, it activates a signaling pathway that leads to various physiological responses. This activation can lead to changes in intracellular calcium levels, activation of protein kinases, and changes in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate immune responses, regulate blood pressure, and affect insulin secretion. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its selectivity for the GPR35 receptor. This selectivity allows for specific targeting of this receptor and the study of its role in various biological processes. However, one limitation of using this compound is its complex synthesis method, which can limit its availability and increase its cost.
Future Directions
There are several future directions for the use of (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol in scientific research. One potential direction is the study of its role in the regulation of immune responses and its potential use as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to fully understand the signaling pathways activated by this compound and its potential use in the treatment of various diseases. Overall, this compound is a valuable tool for studying various biological processes and has the potential to be used in the development of new therapeutic agents.
Synthesis Methods
The synthesis of (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol is a complex process that involves several steps. The first step involves the synthesis of 1-benzothien-2-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 4-morpholinopyrrolidine to form the desired product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
(3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol has been used in a variety of scientific research applications. One of the most significant applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction and are involved in numerous physiological processes. This compound has been found to be a potent and selective agonist of the GPR35 receptor, making it a valuable tool for studying this receptor and its role in various biological processes.
properties
IUPAC Name |
1-benzothiophen-2-yl-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-14-11-19(10-13(14)18-5-7-22-8-6-18)17(21)16-9-12-3-1-2-4-15(12)23-16/h1-4,9,13-14,20H,5-8,10-11H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSYYRMUUMGKSL-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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